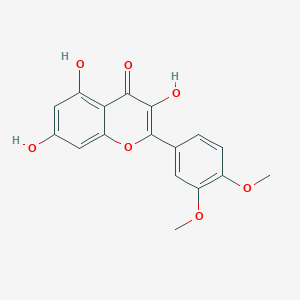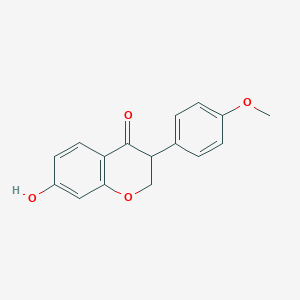
地耳素
描述
Dillenetin is a naturally occurring flavonoid compound that is found in various plant species. It has been the subject of scientific research due to its potential health benefits and therapeutic applications.
科学研究应用
类黄酮的分离和表征
(Araujo 等人,2013 年) 的一项研究描述了从 Combretum lanceolatum 花朵的甲醇提取物中分离出地耳素。这是从 Combretum 属中分离出地耳素的第一批实例之一。
抗溃疡作用
(Hiruma-Lima 等人,2009 年) 的研究探讨了 Curatella americana 的抗溃疡作用,这与地耳素有关,因为它存在于用于胃肠道疾病的各种药用植物中。
肝毒性预测
在药物性肝损伤的研究中,(Xu 等人,2008 年) 利用涉及各种药物和化学物质的测试策略,可能包括地耳素等化合物,来预测肝毒性。
抗黄嘌呤氧化酶活性
(Khammee 等人,2019 年) 的一项研究调查了地耳素的抗黄嘌呤氧化酶活性,突出了其作为黄嘌呤氧化酶抑制剂的潜力。
抗癌潜力
(Khan 等人,2019 年) 的工作探讨了从 Dillenia indica 果实中提取地耳素,评估了其作为抗癌剂对各种癌细胞系的潜力。
α-葡萄糖苷酶抑制活性
(Liu 等人,2014 年) 研究了地耳素和其他化合物的 α-葡萄糖苷酶抑制活性,这对于糖尿病管理中的应用可能很重要。
抗炎和镇痛活性
在专注于 Curatella americana 的研究中,(Alexandre-Moreira 等人,1999 年) 研究了包括地耳素在内的化合物的抗炎和镇痛活性。
抗氧化活性
(Badr,2014 年) 的工作涉及从 Phragmanthera austroarabica 中分离出地耳素-3-O-葡萄糖苷,评估其显着的自由基清除活性。
生物活性化合物和药理特性
在一项综合研究中,(Zengin 等人,2018 年) 探讨了包括地耳素在内的各种生物活性化合物,以了解其抗氧化、酶抑制和抗炎特性。
三萜酯研究
(Al-Musayeib 等人,2013 年) 的研究包括分离地耳素-3-O-β-d-吡喃葡萄糖苷并评估其抗氧化活性。
比较类黄酮分析
(Merfort,1985 年) 对各种植物物种中的类黄酮苷元进行比较分析,在其他几种化合物中鉴定了地耳素。
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALJYZRPGYQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186715 | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dillenetin | |
CAS RN |
3306-29-4 | |
| Record name | Quercetin 3′,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dillenetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILLENETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3Z5LJ2T0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 - 292 °C | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dillenetin and where is it found?
A1: Dillenetin is a flavonol, a class of flavonoid compounds. It has been isolated from several plant species, including Dillenia indica [, , ], Eupatorium odoratum [, ], Myricaria bracteata [], Palhinhaea cernua [], Phragmanthera austroarabica [], Psychotria serpens [], Scoparia dulcis [], Tamarix aphylla [], and Tricholepis eburnea [].
Q2: What is the molecular formula and weight of Dillenetin?
A2: The molecular formula of Dillenetin is C16H12O7, and its molecular weight is 316.26 g/mol [].
Q3: What are the reported biological activities of Dillenetin?
A3: Dillenetin has shown potential in various biological assays. It exhibited significant free radical scavenging activity in a study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) reagent []. Furthermore, Dillenetin displayed promising anti-xanthine oxidase activity with an IC50 value in the range of 0.56-1.44 mM [].
Q4: Has Dillenetin shown any anticancer activity?
A4: While not extensively studied, Dillenetin isolated from Dillenia indica fruits demonstrated promising anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines in an MTT assay []. Further research is needed to confirm these findings and investigate its mechanism of action.
Q5: What other flavonoids are commonly found alongside Dillenetin in plants?
A5: Dillenetin is often found alongside other flavonoids like rhamnazin, quercetin, luteolin, kaempferol and their derivatives in various plant species [, , , , , , , , , ]. The co-occurrence of these flavonoids suggests potential synergistic effects, although further research is needed.
Q6: What spectroscopic techniques are used to characterize Dillenetin?
A7: Dillenetin is typically characterized using a combination of spectroscopic techniques such as mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments like correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) [, , , , , ].
Q7: What are the potential applications of Dillenetin based on its reported activities?
A10: While further research is necessary, Dillenetin's antioxidant and anti-xanthine oxidase activities suggest potential applications in developing treatments for oxidative stress-related diseases and gout [, ]. Its anticancer activity against specific cancer cell lines warrants further investigation for potential anticancer drug development [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















